
Phenprocoumon Sulfate
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Overview
Description
Phenprocoumon Sulfate is a chemical compound that belongs to the class of chromene derivatives. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound’s unique structure, which includes a chromene core and a sulfonic acid group, contributes to its diverse range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenprocoumon Sulfate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aromatic aldehydes with active methylene compounds, followed by cyclization and sulfonation reactions . The reaction conditions often include the use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, and elevated temperatures to facilitate the formation of the chromene ring and subsequent sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as silica-bonded sulfonic acid, can also be employed to improve the sustainability of the process by allowing catalyst reuse and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Phenprocoumon Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts or other reduced forms.
Substitution: The aromatic ring and the sulfonic acid group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted chromene compounds. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.
Scientific Research Applications
Phenprocoumon Sulfate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a catalyst in organic reactions.
Biology: It exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a subject of study for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Phenprocoumon Sulfate involves its interaction with various molecular targets and pathways. The sulfonic acid group can act as a proton donor, facilitating acid-catalyzed reactions. The chromene core can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenprocoumon Sulfate: An oral anticoagulant with a similar chromene structure but different functional groups.
Coumarin Derivatives: Compounds with a chromene core that exhibit various biological activities, including anticoagulant and anticancer properties.
Pyrrolidine Derivatives: Compounds with a different heterocyclic core but similar biological activities, such as anti-inflammatory and anticancer effects.
Uniqueness
This compound is unique due to its combination of a chromene core and a sulfonic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.
Biological Activity
Phenprocoumon sulfate is a coumarin derivative primarily used as an anticoagulant. Its biological activity extends beyond anticoagulation, encompassing various pharmacological effects, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, clinical implications, and relevant case studies.
Phenprocoumon acts primarily as a vitamin K antagonist. It inhibits vitamin K epoxide reductase, leading to the depletion of reduced vitamin K (vitamin KH2), which is essential for the synthesis of several coagulation factors including factors II (prothrombin), VII, IX, and X. This inhibition reduces the gamma-carboxylation of these proteins, ultimately decreasing thrombin generation and clot formation .
Key Mechanisms:
- Vitamin K Antagonism: Inhibition of vitamin K epoxide reductase complex subunit 1.
- Protein Binding: Approximately 99% protein binding in plasma.
- Metabolism: Metabolized stereoselectively by cytochrome P450 enzymes, predominantly CYP2C9 .
Pharmacodynamics
Phenprocoumon has a long half-life of approximately 5-6 days, which allows for sustained anticoagulation effects. Its bioavailability is nearly 100%, making it effective even at low doses. The compound's interaction with various drugs can significantly affect its pharmacokinetics and therapeutic outcomes .
Biological Activities
In addition to its anticoagulant properties, phenprocoumon exhibits several other biological activities:
- Anti-inflammatory Effects: Studies suggest that phenprocoumon may reduce inflammation through mechanisms that involve modulation of inflammatory cytokines.
- Antioxidant Properties: The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anticancer Potential: Research indicates that phenprocoumon may possess cytotoxic effects on certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: Drug Interaction
A notable case involved a patient taking levothyroxine alongside phenprocoumon. The combination led to significant overanticoagulation, highlighting the importance of monitoring INR levels in patients receiving multiple medications .
Case Study 2: Adverse Drug Reactions
A study analyzing adverse drug reactions (ADRs) related to phenprocoumon found that approximately 12.4% of ADR-related hospitalizations were associated with this anticoagulant. The majority (85%) were due to hemorrhagic complications, often exacerbated by concurrent use of other medications like NSAIDs or platelet aggregation inhibitors .
Research Findings
Recent research has focused on the broader implications of phenprocoumon's biological activities:
Q & A
Basic Research Questions
Q. What genetic factors significantly influence phenprocoumon dosing requirements, and how should they be incorporated into study designs?
The primary genetic predictors of phenprocoumon dose variability are polymorphisms in VKORC1 (e.g., c.-1639G>A) and CYP2C9 (e.g., *2 and *3 alleles). VKORC1 genotypes account for ~30% of dose variability, while CYP2C9 variants impact plasma concentrations. Researchers should prioritize genotyping these SNPs in clinical cohorts and integrate them into multivariate models alongside non-genetic variables (e.g., age, BMI). Methodologies like PCR-RFLP or next-generation sequencing are recommended for genotyping .
Q. What validated experimental methods are used to quantify phenprocoumon plasma concentrations, and how can confounding variables be controlled?
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are gold-standard methods for quantifying phenprocoumon plasma levels. To minimize variability, studies should standardize sampling times relative to dose administration and control for dietary vitamin K intake, concomitant medications (e.g., NSAIDs), and lifestyle factors (e.g., alcohol consumption) through patient diaries or biomarker tracking. Statistical adjustments using multiple linear regression are critical to isolate phenprocoumon-specific effects .
Q. How should researchers design pharmacokinetic studies to assess phenprocoumon’s interaction with other drugs?
Employ a crossover design with healthy volunteers or patients stabilized on phenprocoumon. Measure INR values and plasma phenprocoumon concentrations before and after introducing the interacting drug (e.g., amiodarone or rifampicin). Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life changes. Statistical significance should be evaluated via paired t-tests or ANOVA, with Bonferroni corrections for multiple comparisons .
Advanced Research Questions
Q. How can predictive models for phenprocoumon maintenance doses be optimized to account for unexplained inter-individual variability?
Existing models (e.g., VKORC1 + age + height) explain ~48.6% of variability. To improve accuracy, integrate epigenomic data (e.g., VKORC1 promoter methylation) and proteomic markers (e.g., vitamin K epoxide reductase activity). Machine learning approaches (e.g., random forests) can handle non-linear interactions between covariates. Validate models in diverse ethnic cohorts to address population-specific genetic architecture .
Q. What frameworks are suitable for resolving contradictory findings in phenprocoumon pharmacogenomic studies?
Apply the PICOT framework to systematically evaluate discrepancies:
- P opulation: Compare allele frequencies (e.g., VKORC1 c.-1639G>A prevalence in Europeans vs. Asians).
- I ntervention: Assess genotyping methods (e.g., TaqMan vs. Sanger sequencing).
- C omparison: Re-analyze raw data using consistent statistical thresholds (e.g., p < 0.01 vs. p < 0.05).
- O utcome: Standardize INR targets (e.g., 2.0–3.0).
- T ime: Ensure steady-state phenprocoumon levels (≥5 half-lives). Meta-analyses with I² statistics can quantify heterogeneity .
Q. How can in vitro models elucidate the mechanistic basis of phenprocoumon’s off-target effects?
Use primary human hepatocytes or HepG2 cells to study phenprocoumon’s impact on non-VKORC1 pathways (e.g., PXR/CAR-mediated CYP induction). Transcriptomic profiling (RNA-seq) and pathway enrichment analysis (e.g., KEGG) can identify dysregulated genes. Validate findings with CRISPR-Cas9 knockout models (e.g., CYP3A4) and confirm functional changes via luciferase reporter assays .
Q. Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., SNP associations in CYP4F2), conduct sensitivity analyses excluding outliers and stratify by subpopulations. Use Mendelian randomization to distinguish causal vs. confounding effects .
- Ethical Compliance : For clinical trials, adhere to CONSORT guidelines and report adverse events (e.g., bleeding episodes) using CTCAE criteria. Include a Data Safety Monitoring Board (DSMB) for high-risk cohorts .
Properties
IUPAC Name |
2-oxo-3-(1-phenylpropyl)chromene-4-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-2-13(12-8-4-3-5-9-12)16-17(24(20,21)22)14-10-6-7-11-15(14)23-18(16)19/h3-11,13H,2H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCBYURNIKSOKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.